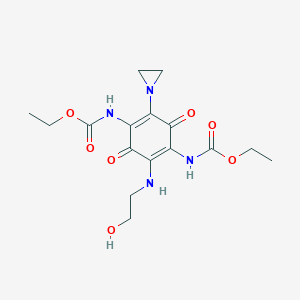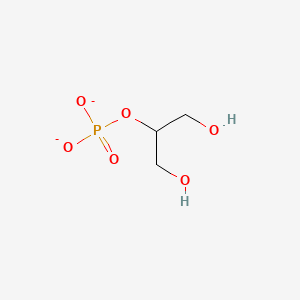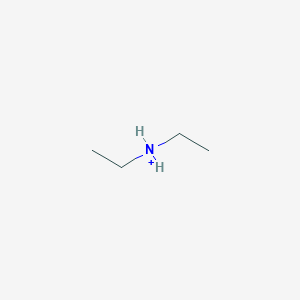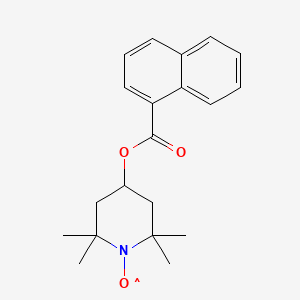![molecular formula C20H24N2O2 B1227110 2-phenyl-N-[4-[(2-phenylacetyl)amino]butyl]acetamide](/img/structure/B1227110.png)
2-phenyl-N-[4-[(2-phenylacetyl)amino]butyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-[4-[(2-phenylacetyl)amino]butyl]acetamide is a natural product found in Aglaia edulis and Aglaia leptantha with data available.
Scientific Research Applications
Synthesis Methods
- Novel methods for synthesizing 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, a related compound, have been developed. These methods involve alkylation and cyclization processes leading to the compound in yields of 40-60% (Vorona et al., 2013).
Chemical Transformations
- Research on N-(2-Hydroxyphenyl)acetamide, an intermediate for the natural synthesis of antimalarial drugs, has shown that its chemoselective monoacetylation can be achieved using specific catalysts and acyl donors. This demonstrates the compound's relevance in synthesizing pharmaceuticals (Magadum & Yadav, 2018).
Analytical Applications
- AMACE1, a derivative of acetamide, has shown utility in trace organic analysis. This highlights the compound's importance in analytical chemistry, particularly in identifying small organic analytes (Lu & Giese, 2000).
Biological Assessment
- A study on 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives explored their antimicrobial activity. This indicates the potential biomedical applications of related compounds (Ghazzali et al., 2012).
Environmental Interactions
- Comparative metabolism studies of chloroacetamide herbicides and their metabolites in human and rat liver microsomes revealed insights into environmental toxicology and safety (Coleman et al., 2000).
Synthesis of Derivatives
- The synthesis of novel thiazolidinone and acetidinone derivatives, with antimicrobial activity evaluation, showcases the chemical versatility and potential pharmacological applications of similar compounds (Mistry et al., 2009).
Pharmacological Potential
- Research on N-phenyl-(2-aminothiazol-4-yl)acetamides indicates their potential as β3-adrenergic receptor agonists, suggesting their use in treating obesity and diabetes (Maruyama et al., 2012).
properties
Product Name |
2-phenyl-N-[4-[(2-phenylacetyl)amino]butyl]acetamide |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-phenyl-N-[4-[(2-phenylacetyl)amino]butyl]acetamide |
InChI |
InChI=1S/C20H24N2O2/c23-19(15-17-9-3-1-4-10-17)21-13-7-8-14-22-20(24)16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,21,23)(H,22,24) |
InChI Key |
GYLIXRZGMBZSMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCCCCNC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCCCNC(=O)CC2=CC=CC=C2 |
synonyms |
aglaiduline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-bromo-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide](/img/structure/B1227030.png)



![3-[(2-fluorophenyl)methyl]-N-[3-(methylthio)phenyl]-1,3-diazinane-1-carbothioamide](/img/structure/B1227038.png)






